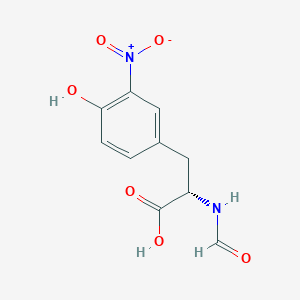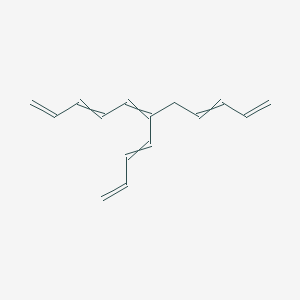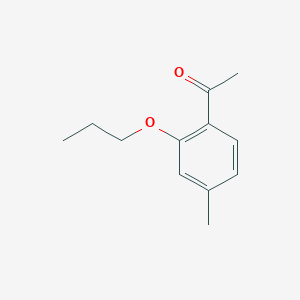![molecular formula C13H17NO3 B15163340 4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one CAS No. 143212-75-3](/img/structure/B15163340.png)
4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dihydroxyphenyl group, which imparts unique reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one typically involves the reaction of 3,4-dihydroxyphenylethylamine with pent-3-en-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation of the dihydroxyphenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions[][4].
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential to modulate biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Mecanismo De Acción
The mechanism of action of 4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways such as the NF-κB pathway, which is crucial in regulating immune response and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxyphenylethanol: Shares the dihydroxyphenyl group but lacks the amino and pentenone moieties.
Dopamine: Contains a similar dihydroxyphenyl structure but differs in its overall molecular framework.
Uniqueness
4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one is unique due to its combination of the dihydroxyphenyl group with an amino and pentenone structure, which imparts distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
143212-75-3 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
4-[2-(3,4-dihydroxyphenyl)ethylamino]pent-3-en-2-one |
InChI |
InChI=1S/C13H17NO3/c1-9(7-10(2)15)14-6-5-11-3-4-12(16)13(17)8-11/h3-4,7-8,14,16-17H,5-6H2,1-2H3 |
Clave InChI |
AGZCVMLWQKHNHS-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C)NCCC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


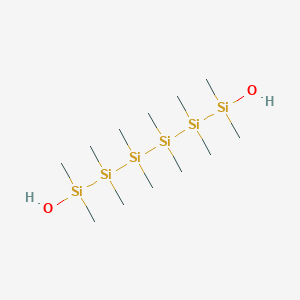
![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
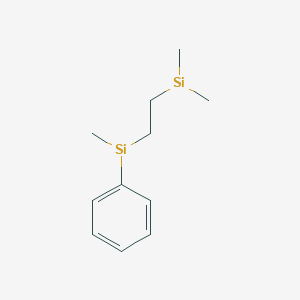

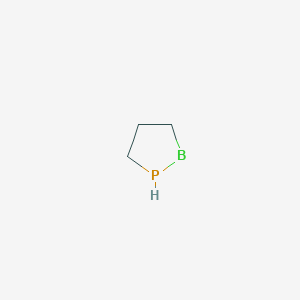
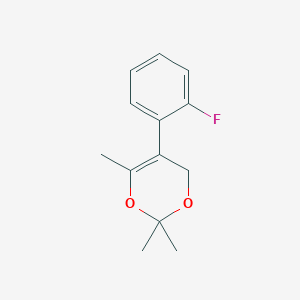
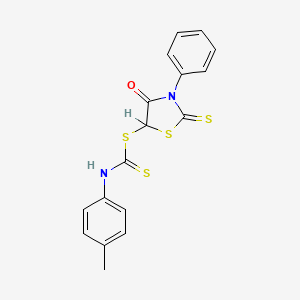

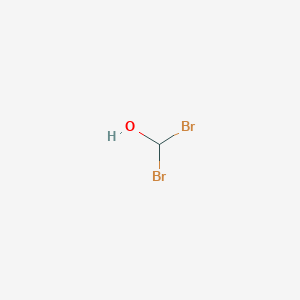
![6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione](/img/structure/B15163312.png)
